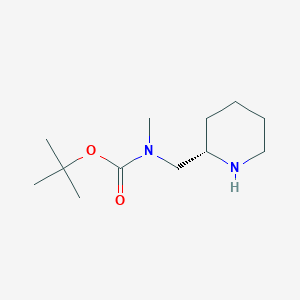

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate

説明

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl-substituted nitrogen, and a piperidin-2-ylmethyl moiety. The (S)-stereochemistry at the chiral center is critical for its interactions in biological systems, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation. This compound serves as a key intermediate in the synthesis of bioactive molecules, leveraging the Boc group for temporary amine protection during multi-step syntheses .

特性

IUPAC Name |

tert-butyl N-methyl-N-[[(2S)-piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMLIVOSJQDOAG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C[C@@H]1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. Quality control measures are implemented to ensure the consistency and purity of the product .

化学反応の分析

Types of Reactions

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate is primarily utilized as a building block in organic synthesis. Its structure allows it to serve as a chiral auxiliary, which enhances the stereochemical outcomes of reactions. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Applications in Chemical Synthesis

| Application Type | Description |

|---|---|

| Chiral Auxiliary | Facilitates stereochemical control in reactions |

| Intermediate Compound | Serves as an intermediate in the synthesis of more complex organic molecules |

| Substituted Carbamates | Forms various substituted carbamates through chemical reactions |

Biological Research

Enzyme Inhibition and Receptor Binding

In biological contexts, tert-butyl (S)-methyl(piperidin-2-ylmethyl)carbamate has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its ability to modulate enzyme activity makes it significant in drug discovery and development.

Antidepressant Activity

Research indicates that piperidine derivatives, including this compound, may influence neurotransmitter systems such as serotonin and norepinephrine, suggesting potential antidepressant effects. The modulation of these neurotransmitters is a common mechanism among similar compounds.

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects, particularly in neuropharmacology. Its interaction with various biological targets positions it as a candidate for developing new pharmaceuticals aimed at treating conditions such as depression and anxiety.

Case Study: Neuroprotective Effects

A study investigating related piperidine derivatives demonstrated their protective effects against neurodegenerative processes. The compound's ability to inhibit amyloid beta aggregation suggests potential applications in treating Alzheimer's disease.

Industrial Applications

Agrochemical Production

In the industrial sector, tert-butyl (S)-methyl(piperidin-2-ylmethyl)carbamate is utilized in the production of agrochemicals. Its properties allow for the development of more effective herbicides and pesticides.

Table 2: Industrial Uses

| Industry | Application Description |

|---|---|

| Agrochemicals | Development of herbicides and pesticides |

| Fine Chemicals | Used as a precursor in the synthesis of various fine chemicals |

作用機序

The mechanism of action of tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structural Analogs

Stereochemical and Substituent Variations

Piperidine-Based Carbamates

- This analog is used in fragment-based drug discovery targeting protein-protein interactions .

- (S)-tert-Butyl (piperidin-3-yl)carbamate (CAS 216854-23-8) : Differs in the position of the Boc group (piperidin-3-yl vs. piperidin-2-ylmethyl) and lacks the methyl substituent. The altered ring position affects spatial orientation in binding pockets .

- tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate (CAS 1032684-85-7) : Incorporates a methyl group on the piperidine ring (2R,3S configuration), which may restrict conformational flexibility compared to the target compound’s piperidin-2-ylmethyl side chain .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural similarity; †Approximate value from .

- Hydrogen Bonding: The target compound has one H-bond donor (NH) and three acceptors (carbamate and piperidine), similar to (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate.

- Lipophilicity : The piperidine ring contributes to moderate lipophilicity, while pyridine derivatives (e.g., CAS 1142192-00-4) may exhibit higher logP values due to aromatic chlorination .

生物活性

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate, also known as (S)-Boc-aminomethylpiperidine, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molar Mass : 214.31 g/mol

The compound features a piperidine ring, which is crucial for its biological interactions. Its structure allows it to function as a protecting group for amines in organic synthesis, making it a valuable intermediate in drug development.

The biological activity of tert-butyl (S)-methyl(piperidin-2-ylmethyl)carbamate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby modulating their activity. This mechanism can influence several biological pathways, making it a candidate for therapeutic applications.

Biological Activities

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of tert-butyl (S)-methyl(piperidin-2-ylmethyl)carbamate compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| tert-Butyl (6-methylpiperidin-3-yl)carbamate | Methyl substitution at position 6 | Altered steric hindrance affects reactivity |

| tert-Butyl (2-methylpiperidin-3-yl)carbamate | Methyl substitution at position 2 | Different chiral environment impacts selectivity |

| (S)-tert-Butyl piperidin-3-ylcarbamate | Piperidine ring at position 3 | Potentially different biological activity |

| (R)-tert-Butyl piperidin-3-ylcarbamate | Enantiomeric form of piperidine | Distinct pharmacological properties |

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives against amyloid-beta-induced toxicity in astrocytes. The results indicated that these compounds could reduce inflammatory markers and free radicals in cell cultures, suggesting potential therapeutic applications for neurodegenerative diseases .

Anticancer Activity Research

In another study focusing on piperidine derivatives, researchers found that certain compounds exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The mechanism was linked to enhanced apoptosis induction compared to standard treatments like bleomycin .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in the synthesis of tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate?

- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For carbamates, tert-butyl protection of amines followed by asymmetric alkylation or coupling reactions is common. Chromatographic purification (e.g., chiral HPLC) or crystallization (as demonstrated in carbamate derivatives ) ensures enantiomeric excess. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization.

Q. What analytical techniques are most effective for assessing purity and structural confirmation?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities .

- Spectroscopy : H/C NMR for backbone confirmation; IR for carbamate C=O stretch (~1680–1720 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] = 257.2614 for CHFNO derivatives) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particles are generated .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for tert-butyl carbamate derivatives?

- Methodological Answer : A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Solvent (DMF:HO) | 1:1 | 3:1 |

| Response surface methodology (RSM) identifies interactions between factors, reducing experimental runs while maximizing yield . |

Q. How do computational tools resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Density Functional Theory (DFT) simulations predict NMR chemical shifts and IR spectra, which are cross-validated with experimental data. For example, discrepancies in H NMR splitting patterns may arise from dynamic effects (e.g., rotamers), resolved via variable-temperature NMR or molecular dynamics simulations .

Q. What strategies address discrepancies in reported toxicity profiles across studies?

- Methodological Answer : Meta-analysis of toxicological data (e.g., LD, Ames test results) requires normalizing variables like exposure duration and model organisms. For instance, acute toxicity variations in rat models (oral vs. dermal routes) may stem from bioavailability differences, addressed via partition coefficient (logP) adjustments .

Q. How can AI-driven molecular modeling predict reactivity in carbamate functionalization?

- Methodological Answer : Machine learning models (e.g., COMSOL Multiphysics-integrated workflows) simulate reaction pathways using quantum mechanical descriptors (HOMO-LUMO gaps, Fukui indices). For tert-butyl carbamates, these models prioritize nucleophilic attack sites (e.g., carbonyl carbon) and predict byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。